Nona-4,5-dien-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
80472-25-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5,7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
VKSDQTDEOHGKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CCC(C)O |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of Nona 4,5 Dien 2 Ol
Stereoselective and Enantioselective Construction of the Nona-4,5-dien-2-ol Skeleton
The synthesis of specific stereoisomers of this compound, a molecule possessing both axial and central chirality, requires precise control over the reaction pathways. Methodologies leveraging chiral auxiliaries, substrate control, and asymmetric catalysis are paramount in achieving high enantiopurity.
Asymmetric Synthesis via Chiral Auxiliaries and Substrate Control
Chiral auxiliaries are recoverable chemical moieties that, when temporarily incorporated into a substrate, direct a stereoselective reaction. The use of sulfoxide-based chiral auxiliaries, for instance, has been effective in the asymmetric addition of organometallic reagents to ketones, a key step in building precursors for allenic alcohols. nih.gov A potential strategy for this compound could involve the reaction of a ketone bearing a tolyl sulfinyl chiral auxiliary with an appropriate alkynyl Grignard reagent. The auxiliary would control the facial attack on the ketone, establishing the stereochemistry at the C2 position. Subsequent SN2' substitution of the resulting propargylic alcohol derivative would then transfer this chirality to the allene (B1206475) axis. nih.gov
Another substrate-controlled approach utilizes naturally derived chiral building blocks like tartaric acid. iisc.ac.in A synthetic sequence could begin with the desymmetrization of a C-2 symmetric bis-amide derived from tartaric acid through the addition of an alkynyl lithium reagent. iisc.ac.in This would establish a chiral center, which is then elaborated through stereoselective reduction and Claisen rearrangement to form the desired allenic alcohol skeleton. iisc.ac.in
The Doering-LaFlamme allene synthesis offers another pathway, where enantiopure cyclopropylmagnesium carbenoids, derived from optically active 1-chlorocyclopropyl p-tolyl sulfoxides, rearrange to form enantiopure allenic alcohols. researchgate.net
Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Transition Metal-Catalyzed Methods)
Catalytic methods provide a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst to generate large quantities of a chiral product.
Organocatalysis Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool for allene synthesis. rsc.org A highly effective strategy involves the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. researchgate.netnih.gov This approach could be adapted for this compound, where a chiral phosphoric acid or a similar Brønsted acid catalyst activates a racemic propargylic precursor. The catalyst's chiral environment would then direct the nucleophilic attack or rearrangement, resulting in the formation of one enantiomer of the target allene with high stereocontrol. researchgate.netnih.gov Organocatalysis has also been employed for the regioselective fluorination, chlorination, and arylation of unactivated allenes, demonstrating the versatility of these catalysts. nih.gov
Transition Metal-Catalyzed Methods Transition metals like copper, palladium, and nickel are widely used to catalyze the formation of allenes. Copper-catalyzed systems are particularly prevalent for the synthesis of chiral allenols from propargylic alcohols and aldehydes. acs.org For the synthesis of this compound, a terminal alkyne could react with an aldehyde in the presence of a copper salt (e.g., CuBr) and a chiral ligand to produce the target molecule with high enantiomeric excess (ee). acs.orgorganic-chemistry.org The use of a recyclable, cellulose-supported nanocopper catalyst has also been reported for the synthesis of chiral allenes, offering high yields and excellent enantiospecificity. researchgate.net
Palladium catalysis is effective for the cross-coupling of allenyl/propargyl-lithium species with aryl bromides, providing a direct route to highly functionalized allenes. rug.nl Nickel-catalyzed photoredox strategies have also been developed for the reduction of propargyl carbonates to allenes under mild, hydride-free conditions. rsc.orgrsc.org
| Catalyst System | Reaction Type | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Organocatalytic Asymmetric Allene Synthesis | Racemic Propargylic Alcohols | Metal-free, high enantioselectivity (up to 97% ee). | researchgate.netnih.gov |
| CuBr / Chiral Ligand / ZnI₂ | Catalytic Asymmetric Synthesis of Allenols | Propargylic Alcohols, Aldehydes | High enantioselectivity (up to 97% ee) from readily available materials. | acs.org |
| Pd / SPhos or XPhos | Palladium-Catalyzed Cross-Coupling | Allenyl/Propargyl-Lithium, Aryl Bromides | Direct and selective formation of tri- and tetrasubstituted allenes. | rug.nl |
| MCC-Amp-Cu(I/II) | Heterogeneous Copper-Catalyzed Cross-Coupling | Propargylic Mesylates, Organometallic Reagents | Sustainable, recyclable catalyst with high yields and enantiospecificity. | researchgate.net |
| Nickel / Photoredox Catalyst | Reductive Allene Synthesis | Propargyl Carbonates | Mild, hydride-free conditions driven by light. | rsc.orgrsc.org |
Convergent and Divergent Synthetic Strategies Toward this compound
Divergent Synthesis Divergent synthesis enables the creation of a library of structurally related compounds from a common intermediate. organic-chemistry.org A propargylic alcohol, a key precursor to this compound, is an excellent starting point for a divergent strategy. rsc.org From this common intermediate, different reaction pathways can be initiated. For instance, treatment with one set of reagents could yield the target this compound. Alternatively, a selenium-catalyzed trifluoromethylthiolation followed by a iisc.ac.inorganic-chemistry.org-sigmatropic rearrangement could produce an allenic trifluoromethyl sulfoxide. acs.org Another divergent path could involve a catalyst-controlled reaction with an indole, which, depending on the catalyst's acidity, could lead to either an axially chiral allene or a ring-expanded benzo[b]azepine. acs.org This approach is valuable for generating molecular diversity for applications like structure-activity relationship studies. researchgate.netrsc.org
Green Chemistry Principles and Sustainable Approaches in this compound Production
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.
One significant advancement is the use of earth-abundant and less toxic metal catalysts. Iron-based catalysts, for example, have been employed for the dialkylation of allenes, offering a more sustainable alternative to precious metal catalysts like palladium. nus.edu.sg This method is cost-effective, generates less waste, and proceeds with high efficiency. nus.edu.sg
The development of heterogeneous catalysts, such as the cellulose-supported copper catalyst mentioned earlier, is another key green strategy. researchgate.net Such catalysts can be easily separated from the reaction mixture and recycled multiple times without a significant loss of activity, reducing both cost and metal waste. researchgate.net
Photoredox catalysis represents a sustainable approach by using light as a clean energy source to drive reactions under mild conditions. rsc.orgrsc.org The nickel-catalyzed reductive synthesis of allenes from propargyl carbonates is an example where light energy replaces harsh chemical reductants. rsc.orgrsc.org Furthermore, conducting reactions in environmentally benign solvents, such as water, is a core principle of green chemistry. Methods for allene synthesis employing indium- or zinc-mediated dehalogenation reactions in aqueous solutions have been successfully developed. nih.gov
| Green Chemistry Approach | Description | Relevance to this compound Synthesis | Reference |
|---|---|---|---|
| Use of Earth-Abundant Catalysts | Replacing precious metals (Pd, Rh) with inexpensive, low-toxicity metals like iron. | Reduces cost and environmental impact of catalytic steps. | nus.edu.sg |
| Heterogeneous & Recyclable Catalysts | Employing catalysts on a solid support (e.g., cellulose) for easy separation and reuse. | Minimizes catalyst waste and improves process economy. | researchgate.net |
| Photoredox Catalysis | Using light as a driving force for chemical transformations, often under mild conditions. | Avoids the need for harsh reagents (e.g., strong hydrides) and high temperatures. | rsc.orgrsc.org |
| Aqueous Reaction Media | Performing reactions in water instead of volatile organic solvents. | Enhances safety and reduces environmental pollution from solvents. | nih.gov |
Derivatization Strategies for Synthetic Intermediates of this compound
The derivatization of synthetic intermediates offers a powerful method to access analogs of this compound with potentially new properties. Propargylic alcohols, being stable and accessible precursors to allenes, are ideal candidates for such modifications. rsc.org
For example, an organocatalytic platform based on I(I)/I(III) catalysis allows for the highly regioselective fluorination of unactivated allenes, which can be generated from propargylic alcohols. nih.gov This same catalytic system can be tuned to achieve chlorination and arylation, providing access to a range of halogenated and functionalized derivatives. nih.gov
Another strategy involves the tandem trifluoromethylthiolation and rearrangement of tertiary propargylic alcohols. acs.org Depending on the choice of catalyst (selenium-based or Lewis acid), this reaction can be directed to produce either allenic trifluoromethyl sulfoxides via a iisc.ac.inorganic-chemistry.org-sigmatropic rearrangement or β-SCF₃ carbonyl compounds through a 1,2-rearrangement. acs.org These transformations introduce valuable fluorine-containing motifs into the molecular structure, which can significantly alter its biological and physical properties.
Chemical Reactivity and Mechanistic Investigations of Nona 4,5 Dien 2 Ol
Electrophilic Additions to the Allenic Moiety of Nona-4,5-dien-2-ol
The π-bonds of the allene (B1206475) in this compound are susceptible to attack by electrophiles. The regioselectivity of these additions is influenced by the stability of the resulting carbocationic intermediate, which can be a vinyl or an allyl cation, depending on which double bond is attacked.
Hydrofunctionalization involves the addition of H-X across a double bond. In the case of this compound, this can be achieved with various reagents, often catalyzed by transition metals. acs.org Metal-catalyzed hydrofunctionalization is an atom-economical method for producing functionalized allylic structures. acs.orgsnnu.edu.cn
Hydration: The acid-catalyzed addition of water to the allenic system would be expected to follow Markovnikov's rule. Protonation of one of the double bonds would lead to a resonance-stabilized allylic cation. Subsequent attack by water would yield an enol, which would then tautomerize to the more stable ketone. For this compound, this would likely result in the formation of nona-5-en-4-one.
Hydrohalogenation: The addition of hydrogen halides (HX) proceeds similarly via an electrophilic attack by a proton. The halide ion then attacks the resulting carbocation. Depending on which double bond of the allene is protonated, different allylic halides can be formed.
Recent advances have focused on transition metal-catalyzed hydrofunctionalization, which offers greater control and milder reaction conditions. snnu.edu.cn For example, iridium catalysts have been used for the direct coupling of alcohols with allenes. snnu.edu.cn
Halogenation: The addition of halogens, such as bromine (Br₂), to allenes is a well-established reaction. sci-hub.se The reaction proceeds through a cyclic halonium ion intermediate. In this compound, the addition of bromine would occur across one of the double bonds. The initial electrophilic attack by Br⁺ would form a bromonium ion, followed by nucleophilic attack by Br⁻. This typically leads to the formation of a dihaloalkene. The presence of the hydroxyl group may also lead to intramolecular participation, resulting in the formation of cyclic ethers.
Oxymercuration: Oxymercuration is a classic method for the Markovnikov hydration of unsaturated systems without the issue of carbocationic rearrangements. masterorganicchemistry.com The reaction involves an electrophilic attack by the mercuric acetate (B1210297) species (Hg(OAc)₂) on one of the allenic double bonds to form a cyclic mercurinium ion intermediate. masterorganicchemistry.comwikipedia.org Nucleophilic attack by a solvent molecule, such as water, opens the ring. Subsequent demercuration with a reducing agent like sodium borohydride (B1222165) (NaBH₄) replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.com When applied to this compound, oxymercuration-demercuration is expected to yield a diol or a keto-alcohol after tautomerization of the initial enol product. masterorganicchemistry.com
| Reaction | Reagent(s) | Expected Major Product(s) | Mechanism Highlights |
| Hydration | H₃O⁺ | Nona-5-en-4-one | Protonation, formation of allylic cation, enol-keto tautomerization. |
| Hydrohalogenation | HBr | Allylic bromides | Protonation, nucleophilic attack by bromide on allylic cation. |
| Halogenation | Br₂ | Dibromoalkenes, cyclic ethers | Formation of cyclic bromonium ion, intra- or intermolecular nucleophilic attack. |
| Oxymercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Nona-4,5-diene-2,X-diol (where X is 4 or 5) or Keto-alcohols | Formation of cyclic mercurinium ion, avoids rearrangements. masterorganicchemistry.com |
Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)
Nucleophilic Additions and Cycloaddition Reactions Involving this compound
The dual functionality of this compound allows it to participate in reactions where the hydroxyl group acts as an internal nucleophile, as well as in cycloadditions where the allene acts as a π-system partner.
The hydroxyl group in this compound is perfectly positioned to act as an internal nucleophile, attacking the activated allene system to form heterocyclic compounds. These reactions are often promoted by transition metal catalysts, particularly gold and iron complexes. kaust.edu.sa
Gold(I) and other transition metal catalysts can activate the allene, making it more electrophilic and susceptible to attack by the hydroxyl group. nih.gov This intramolecular hydroalkoxylation typically proceeds with high selectivity to form five- or six-membered oxygen heterocycles. For this compound, an exo-cyclization would lead to the formation of a substituted 2,5-dihydrofuran (B41785) derivative. kaust.edu.sa
| Catalyst System | Substrate Type | Product | Key Features | Reference |
| AuCl₃ (5-10 mol%) | α-Allenic alcohols | 2,5-Dihydrofurans | Gold-catalyzed intramolecular hydroalkoxylation. | kaust.edu.sa |
| Au[P(t-Bu)₂(o-biphenyl)]Cl / AgOTf | γ-Hydroxy allenes | Oxygen heterocycles | Highly active Au(I) catalyst, high exo-selectivity. | nih.gov |
| Iron Cyclopentadienone Complex | α-Allenic alcohols | 2,3-Dihydrofurans | Base-metal catalyzed, good yields, excellent chemoselectivity. | kaust.edu.sa |
Allenes are versatile components in cycloaddition reactions due to their reactive π-bonds. rsc.org They can participate in various modes of cycloaddition, including [2+2], [4+2], and [2+2+2] reactions, leading to the formation of complex cyclic and polycyclic structures. csic.esnih.gov
[2+2] Cycloadditions: The allene moiety can react with alkenes or alkynes to form four-membered rings (cyclobutanes or cyclobutenes). csic.es These reactions can be induced thermally or photochemically, or catalyzed by transition metals.
[4+2] Cycloadditions (Diels-Alder type): Allenes can act as the dienophile (2π component) in reactions with dienes. Gold-catalyzed [4+2] cycloadditions between allenamides and dienes have been reported to form cyclohexene (B86901) derivatives. nih.gov
[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions can combine an allene with two other unsaturated partners (e.g., two alkynes) to construct a six-membered ring. rsc.org
[2+2+1] Cycloadditions (Pauson-Khand type): Intramolecular reactions involving an allene, an alkyne, and carbon monoxide can lead to the formation of α-methylene cyclopentenones. acs.org
For this compound, these cycloadditions would introduce the substituted nonanol side chain onto a newly formed ring system, providing a route to complex molecular architectures.
Intramolecular Cyclizations Prompted by the Hydroxyl Group
Rearrangements and Isomerizations of this compound Derivatives
Derivatives of this compound can undergo various rearrangements, often driven by the formation of more stable products or the release of ring strain in cyclic precursors.
Acid-catalyzed conditions can promote rearrangements of the carbon skeleton. For instance, studies on related complex dienone systems have shown that acid can catalyze skeletal rearrangements to form aromatic products like terphenyl derivatives. oup.com While a direct analogy is complex, it highlights the potential for carbocation-mediated rearrangements in derivatives of this compound.
Furthermore, polycyclic systems derived from cycloadditions involving this compound could undergo subsequent thermal or metal-catalyzed rearrangements. For example, dienodiynes can undergo gold(I)-catalyzed polycyclization followed by a Cope rearrangement of a strained allene intermediate. acs.org Isomerization of the allene itself into a more stable conjugated diene (nona-3,5-dien-2-ol) is also a thermodynamically favorable process that can occur under thermal or catalytic conditions.
Sigmatropic Rearrangements (e.g.,-Claisen Rearrangement)
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-electron system. frontiersin.org Allenic alcohols like this compound are particularly suited for beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements, such as the Cope and Claisen-type rearrangements, due to their inherent structural motifs. nih.govmdpi.com
A notable transformation for this class of compounds is the acid-mediated beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form stereodefined 1,3-diene-2-ol sulfonates. rsc.orgrsc.org In this process, the allenic alcohol reacts with a sulfonic acid. A proposed mechanism suggests that the hydroxyl group is first protonated and eliminated to form a cation, which is then trapped by the sulfonate anion. This intermediate then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement through a highly organized, chair-like six-membered ring transition state to yield the diene product with excellent stereoselectivity. rsc.org This transformation provides a pathway to versatile 1,2,4-trisubstituted 1,3-diene building blocks from allenic alcohols. rsc.org
Table 1: Representative beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement of Allenic Alcohols with Sulfonic Acids This table showcases the general transformation applicable to allenic alcohols, providing a model for the expected reactivity of this compound.
| Entry | Allenic Alcohol (Substrate) | Sulfonic Acid | Product (1,3-Diene-2-ol Sulfonate) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 | 1-Phenyl-2,3-butadien-1-ol | p-Toluenesulfonic acid | (E)-2-(p-Tolylsulfonyloxy)-4-phenyl-1,3-butadiene | 85 | rsc.org |
| 2 | 1-Phenyl-2,3-butadien-1-ol | Methanesulfonic acid | (E)-2-(Methylsulfonyloxy)-4-phenyl-1,3-butadiene | 81 | rsc.org |
| 3 | 1-(4-Chlorophenyl)-2,3-butadien-1-ol | p-Toluenesulfonic acid | (E)-4-(4-Chlorophenyl)-2-(p-tolylsulfonyloxy)-1,3-butadiene | 83 | rsc.org |
| 4 | 4-Phenyl-3,4-pentadien-2-ol | p-Toluenesulfonic acid | (3E)-4-(p-Tolylsulfonyloxy)-2-phenyl-2,3-pentadiene | 80 | rsc.org |
Furthermore, allenic alcohols can participate in anionic oxy-Cope rearrangements. nih.gov This reaction is a powerful carbon-carbon bond-forming tool. researchgate.net For an allenic system, deprotonation of the alcohol with a base generates an alkoxide, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic shift. This process is often faster for allenic substrates compared to their simple vinyl counterparts, an effect attributed to the release of allenic strain which weakens the participating π-bond. nih.gov Computational studies on related allenyl systems, such as allenyl chrysanthenol derivatives, have shown that the anionic oxy-Cope rearrangement can be significantly more favorable than for analogous vinyl systems, leading to the formation of bicyclic dienolates. nih.gov For this compound, this would involve the formation of a nona-1,6-dien-4-one enolate after rearrangement.
Prototropic and Stereoisomeric Transformations
Prototropic shifts in allenic systems, often base-catalyzed, can lead to isomerization into conjugated dienes or alkynes. researchgate.net For this compound, a 1,3-prototropic shift could result in the formation of nona-3,5-dien-2-ol or nona-5-yn-4-ol, depending on the reaction conditions and the specific proton transfer pathway. Palladium-catalyzed isomerization of alkynyl alcohols has been shown to proceed through allenic and dienyl alcohol intermediates, highlighting the facile interconversion between these unsaturated isomers. nih.govacs.org
The stereochemistry of this compound is complex, possessing both a stereogenic center at C-2 and axial chirality due to the 1,3-disubstituted allene moiety. This results in the possibility of four distinct stereoisomers: (R, Rₐ), (S, Rₐ), (R, Sₐ), and (S, Sₐ). Transformations involving the stereocenters are of significant interest. For instance, palladium-catalyzed reactions are known to cause racemization of enantioenriched allenes, which presents a challenge in stereospecific synthesis but also a tool for stereochemical investigation. ku.edu The mechanism of this racemization can involve both palladium(0) and palladium(II) species, which are present in typical cross-coupling catalytic cycles. ku.edu Conversely, dynamic kinetic resolution, combining enzymatic acylation with a metal-based racemization catalyst, has been applied to resolve chiral allenic alcohols, demonstrating a method for accessing single enantiomers. mdpi.com
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysts unlock a vast array of transformations for allenes, including cross-coupling, cycloisomerization, and skeletal reorganization, often proceeding with high selectivity and under mild conditions. rsc.org
Cross-Coupling Reactions at the Allenic System
The direct coupling of allenic alcohols with various partners is a powerful method for constructing complex molecular architectures. A key example is the palladium-catalyzed Suzuki-type coupling of allenic alcohols with aryl- and alkenylboronic acids. rsc.org This reaction directly functionalizes the allene, forming substituted 1,3-dienes and trienes in high yields without the need to pre-functionalize the alcohol. The reaction likely proceeds via an oxidative addition of the allenic C-O bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination.
Table 2: Palladium-Catalyzed Coupling of Allenic Alcohols with Boronic Acids This table illustrates the scope of the Suzuki-type coupling for allenic alcohols, which is directly applicable to this compound for the synthesis of complex dienes and trienes.
| Entry | Allenic Alcohol | Boronic Acid | Catalyst / Ligand | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | 1,2-Butadien-4-ol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 4-Phenyl-1,3-butadiene | 95 | rsc.org |
| 2 | 1,2-Nonadien-4-ol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | (E)-1-Phenyl-1,3-nonadiene | 89 | rsc.org |
| 3 | 3-Methyl-1,2-butadien-4-ol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 2-Methyl-4-phenyl-1,3-butadiene | 93 | rsc.org |
| 4 | 1,2-Nonadien-4-ol | (E)-Styrylboronic acid | Pd(OAc)₂ / PPh₃ | (1E,3E)-1-Phenyl-1,3,5-nonatriene | 85 | rsc.org |
In addition to direct coupling, derivatives of allenic alcohols can be used in cross-coupling reactions. For instance, the 1,3-diene-2-ol sulfonate products from the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement readily undergo Sonogashira coupling in the presence of a palladium catalyst, yielding 2-alkynyl-1,3-dienes. rsc.org Other transition metals like iron have also been used to catalyze the cross-coupling of propargyl carboxylates with Grignard reagents to efficiently synthesize substituted allenes. nih.gov
Cycloisomerization and Skeletal Reorganization Catalysis
The hydroxyl group in this compound can act as an internal nucleophile in metal-catalyzed cycloisomerization reactions. Gold catalysts are particularly effective at activating the allene for nucleophilic attack. researchgate.net The cycloisomerization of α- or β-hydroxyallenes is known to produce substituted dihydrofurans and other oxygen heterocycles. beilstein-journals.orgresearchgate.net For this compound, a γ,δ-allenic alcohol, a 6-endo-dig cyclization would be expected to yield a six-membered tetrahydropyran (B127337) ring. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) can be controlled by the substitution pattern on the allene and the specific catalyst system used. rsc.org Gold-catalyzed cycloisomerization can proceed through either carbene or non-carbene pathways, depending on the substrate structure, leading to different cyclic products. frontiersin.orgdntb.gov.ua
Table 3: Gold-Catalyzed Cycloisomerization of Functionalized Allenes This table provides examples of gold-catalyzed cyclizations of allenes with internal nucleophiles, illustrating potential pathways for this compound.
| Entry | Substrate | Catalyst | Product Type | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 | α-Hydroxyallene | AuCl₃ | 2,5-Dihydrofuran | 98 | researchgate.net |
| 2 | β-Hydroxyallene | AuCl | 3,6-Dihydropyran | 95 | researchgate.net |
| 3 | Allenic Amine | [IPrAuCl]/AgOTf | Pyrroline | 91 | rsc.org |
| 4 | Allenic Alcohol | (S)-BINAP-Au | Chiral Tetrahydrofuran | 90 (94% ee) | frontiersin.org |
Rhodium catalysts can promote more profound skeletal reorganizations. researchgate.net While direct examples on this compound are not documented, rhodium complexes are known to catalyze C-C bond cleavage via β-carbon elimination in unstrained alcohols. nih.govacs.org Such a pathway, if applied to this compound, could lead to a variety of rearranged products through cleavage of the C2-C3 or C1-C2 bonds. Rhodium has also been used in tandem reactions, such as the arylative cyclization of alkynones, where an organorhodium intermediate undergoes intramolecular nucleophilic addition to a carbonyl group, a process analogous to the potential cyclization of this compound. acs.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Nona 4,5 Dien 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Assignments
NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR are fundamental for establishing the basic carbon-hydrogen framework of Nona-4,5-dien-2-ol.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The proton attached to the oxygen-bearing carbon (H-2) would appear as a multiplet in the range of 3.4-4.5 ppm due to the deshielding effect of the adjacent oxygen atom. pressbooks.pub The allenic protons (H-4 and H-5) would resonate in the vinylic region, typically between 4.5 and 5.5 ppm, with characteristic geminal and long-range couplings. The terminal methyl group (H-9) would appear as a triplet around 0.9 ppm, while the methyl group at C-1 would be a doublet. The remaining methylene (B1212753) protons would exhibit complex splitting patterns in the aliphatic region.
¹³C NMR: The carbon NMR spectrum would provide crucial information about the carbon skeleton. The central sp-hybridized carbon of the allene (B1206475) (C-5) is uniquely deshielded and would appear in the downfield region, around 200 ppm. organicchemistrydata.org The two sp²-hybridized carbons of the allene (C-4 and C-6) would resonate in the vinylic region, typically between 70 and 90 ppm. The carbon bearing the hydroxyl group (C-2) would be found in the 50-80 ppm range. pressbooks.pub The remaining aliphatic carbons would appear in the upfield region.
Isotopic Labeling: In cases of signal overlap or ambiguity, isotopic labeling, such as deuterium (B1214612) labeling, can be a powerful tool. For instance, selective deuteration at a specific position would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum and a change in the multiplicity of adjacent protons, thus confirming assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~1.2 (d) | ~23 |
| C2 | ~3.8 (m) | ~68 |
| C3 | ~1.5 (m) | ~39 |
| C4 | ~5.2 (m) | ~85 |
| C5 | - | ~205 |
| C6 | ~5.1 (m) | ~88 |
| C7 | ~2.0 (m) | ~31 |
| C8 | ~1.4 (m) | ~22 |
| C9 | ~0.9 (t) | ~14 |
This table is interactive. Users can sort the data by clicking on the column headers.
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure and determining its stereochemistry. creative-biostructure.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings through two to three bonds. For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-6 and H-7, H-7 and H-8, and H-8 and H-9, confirming the connectivity of the carbon chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, as listed in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (two- to three-bond) correlations between protons and carbons. It is crucial for connecting fragments of the molecule. For instance, correlations between the allenic proton H-4 and carbons C-3 and C-5, and between the methyl protons H-1 and carbon C-2 would be expected.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, which is vital for stereochemical assignments. libretexts.org For a specific enantiomer of this compound, NOE correlations between the proton on the stereocenter (H-2) and one of the allenic protons (H-4 or H-6) could help in assigning the relative stereochemistry between the chiral center and the chiral axis of the allene.
Table 2: Key Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Expected Key Correlations |
|---|---|
| COSY | H-1/H-2, H-2/H-3, H-3/H-4, H-6/H-7, H-7/H-8, H-8/H-9 |
| HMQC/HSQC | C1/H1, C2/H2, C3/H3, C4/H4, C6/H6, C7/H7, C8/H8, C9/H9 |
| HMBC | H-1 to C-2, C-3; H-4 to C-3, C-5, C-6; H-9 to C-7, C-8 |
This table is interactive. Users can sort the data by clicking on the column headers.
High-Resolution 1D NMR (1H, 13C) and Isotopic Labeling Studies
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound
Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netmdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad, strong absorption in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the alcohol group. pressbooks.pub A strong C-O stretching absorption would be expected around 1050-1150 cm⁻¹. spectroscopyonline.com The key feature for the allene moiety would be a characteristic, often sharp, absorption band around 1950 cm⁻¹ corresponding to the asymmetric stretching of the C=C=C bond. Weaker C-H stretching vibrations for the sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: In Raman spectroscopy, the symmetric stretching of the allene C=C=C bond, which is often weak or absent in the IR spectrum, would be expected to show a strong signal around 1070 cm⁻¹. The C-H stretching vibrations would also be visible. mdpi.com Raman spectroscopy can be particularly useful for studying the carbon skeleton.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3300-3600 (broad, strong) | Weak |
| C=C=C (Allene) | Asymmetric Stretch | ~1950 (sharp, medium-strong) | Weak or inactive |
| C=C=C (Allene) | Symmetric Stretch | Weak or inactive | ~1070 (strong) |
| C-O (Alcohol) | Stretching | 1050-1150 (strong) | Weak |
| sp² C-H | Stretching | ~3050 | ~3050 |
This table is interactive. Users can sort the data by clicking on the column headers.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. wikipedia.org
Precise Molecular Formula: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺), allowing for the unambiguous determination of the elemental composition of this compound, which is C₉H₁₆O.
Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation. libretexts.orgyoutube.com The two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration. libretexts.orgyoutube.com
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom would be a major fragmentation route. For this compound, this could involve the loss of a methyl radical to form a resonance-stabilized cation, or the loss of the C₇H₁₁ allenic chain.
Dehydration: The elimination of a water molecule (loss of 18 amu) from the molecular ion is a common fragmentation for alcohols and would result in a significant peak at m/z corresponding to [M-18]⁺. youtube.com
Cleavage of the allenic system could also lead to characteristic fragment ions.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
|---|---|
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ (Alpha-cleavage) |
| 122 | [M - H₂O]⁺ (Dehydration) |
This table is interactive. Users can sort the data by clicking on the column headers.
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment of Enantiopure this compound
For a chiral molecule like this compound, which possesses both a stereocenter and a chiral axis, chiroptical techniques are essential for determining its absolute configuration. acs.orgchemistrywithatwist.commdpi.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the allenic chromophore, can be correlated with the absolute configuration of the molecule. chemistrywithatwist.com This is often done by comparing the experimental spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). chemistrywithatwist.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve (a Cotton effect) is characteristic of the absolute configuration of the enantiomer.
Table 5: Hypothetical Chiroptical Data for an Enantiomer of this compound
| Technique | Wavelength Range (nm) | Expected Observation |
|---|---|---|
| Circular Dichroism (CD) | 200-300 | Cotton effects corresponding to the π → π* transitions of the allene. The sign of the effect would be opposite for the two enantiomers. |
This table is interactive. Users can sort the data by clicking on the column headers.
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
While obtaining suitable single crystals of the parent alcohol might be challenging, X-ray crystallography of a solid derivative can provide the ultimate proof of its three-dimensional structure, including its absolute configuration. nih.govresearchgate.net
Derivative Formation: To facilitate crystallization, this compound could be converted into a crystalline derivative, such as a p-nitrobenzoate or a carbamate. nih.gov If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the original alcohol can be determined.
Structural Information: A successful X-ray crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry established by other spectroscopic methods. It would provide an unambiguous depiction of the relative and absolute configuration of the chiral centers and axes in the solid state.
Table 6: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z (molecules/unit cell) | 4 |
This table is interactive. Users can sort the data by clicking on the column headers.
Theoretical and Computational Investigations of Nona 4,5 Dien 2 Ol
Quantum Chemical Calculations for Electronic Structure, Conformation, and Energy Minima
No dedicated studies on the quantum chemical calculations for the electronic structure, conformation, or energy minima of Nona-4,5-dien-2-ol are present in the reviewed literature. While general methodologies for such calculations are extensively described and applied to other molecules, including other alcohols, specific findings for this compound are absent. rsc.orggsu.edu Research on related allenic compounds exists but does not provide specific data for the target molecule. nottingham.ac.uk
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound
Specific molecular dynamics (MD) simulations for the conformational analysis or to study solvent effects on this compound have not been reported. MD simulations are frequently employed to understand the behavior of long-chain alcohols and other molecules in various environments, but the focus of existing research is on different compounds. rsc.orgnih.gov
Quantitative Structure-Reactivity Relationship (QSAR) Studies Derived from Theoretical Data
No Quantitative Structure-Reactivity Relationship (QSAR) studies based on theoretical data for this compound were found.
Role of Nona 4,5 Dien 2 Ol As a Versatile Synthon in Complex Molecule Synthesis
Nona-4,5-dien-2-ol as a Building Block for Natural Product Total Synthesis
There is no available data in the public domain that documents the use of this compound as a direct precursor or key intermediate in the total synthesis of any known natural products. Total synthesis campaigns often rely on readily available or strategically designed starting materials. The apparent lack of established, high-yield synthetic routes to this compound may contribute to its absence in this area of research.
Strategic Incorporation of this compound into Heterocyclic and Carbocyclic Scaffolds
The unique geometry and reactivity of allenes make them attractive for the synthesis of various cyclic systems. In principle, the functional groups of this compound—the secondary alcohol and the allene (B1206475)—could be exploited in cyclization reactions. For instance, the hydroxyl group could act as a nucleophile in intramolecular additions to the allene, potentially leading to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. However, no specific studies demonstrating such transformations with this compound have been reported. Similarly, its role in the construction of carbocyclic frameworks through cycloaddition or other annulation strategies remains undocumented in the scientific literature.
Stereocontrolled Synthesis of Biologically Relevant Intermediates Utilizing this compound
The axial chirality of the allene and the stereocenter at the alcohol group make this compound a candidate for stereocontrolled synthesis. The transfer of chirality from the allene to new stereocenters is a well-established principle in organic synthesis. Despite this potential, there are no published examples of this compound being used to synthesize biologically relevant intermediates where its inherent stereochemistry is leveraged to control the stereochemical outcome of subsequent reactions.
Development of Novel Synthetic Methodologies Enabled by the Unique Reactivity of this compound
The development of novel synthetic methods often arises from the study of the unique reactivity of a particular compound or functional group. While the reactivity of allenic alcohols, in general, has been the subject of methodological development, there are no specific methods that have been reported as being uniquely enabled by this compound. The specific substitution pattern of this compound does not appear to have prompted any dedicated methodological studies that have been made publicly available.
Biological Relevance and Biochemical Interactions of Nona 4,5 Dien 2 Ol
Occurrence and Biogenetic Pathways of Allenic Alcohols in Natural Systems (General Context)
Allenes, once considered mere chemical curiosities, are now recognized as a significant class of natural products, with approximately 150 compounds featuring an allenic or cumulenic structure identified to date. nih.govuea.ac.uk These molecules are found in diverse sources, including plants, fungi, and marine organisms. uea.ac.ukwur.nl The allenol system, which combines an allene (B1206475) and a hydroxyl group, is a recurring motif in these natural products. acs.org
The biosynthesis of allenic alcohols in nature is thought to follow several distinct enzymatic pathways. A prominent and well-studied route involves the enzymatic degradation of carotenoids. tandfonline.com For instance, the formation of key aroma compounds like β-damascenone is preceded by an allenic alcohol intermediate. tandfonline.comwikipedia.org This pathway begins with the enzymatic cleavage of carotenoids such as neoxanthin (B191967) to yield a C13 intermediate known as grasshopper ketone. wikipedia.orgscielo.br This ketone then undergoes enzymatic reduction to form an allenic triol, specifically megastigma-6,7-dien-3,5,9-triol, which is a direct precursor to other biologically active molecules. tandfonline.comwikipedia.org
Another proposed biogenetic route involves the enzymatic isomerization of propargyl (alkyne) precursors. acs.org This transformation is analogous to synthetic methods where propargylic alcohols are converted to α-allenols. acs.orgnih.gov Fungi, in particular, are known to produce a variety of secondary metabolites, including aryl alcohols and other oxygenated compounds, and represent a potential source of diverse allenic structures. wur.nlnih.govplos.org The cleavage of fatty acids, such as linolenic acid, by lipoxygenase catalysts can also lead to the formation of C9 aldehydes and alcohols, including various nonadienols. perfumerflavorist.com These established pathways provide a general framework for understanding the potential natural origins of C9 allenic alcohols like nona-4,5-dien-2-ol.
Table 1: Representative Biogenetic Pathways Leading to Allenic Alcohol Motifs
| Precursor Class | Key Intermediate(s) | Resulting Allenic Structure Type | Example Natural Product Context |
|---|---|---|---|
| Carotenoids | Grasshopper Ketone | Allenic Triol (e.g., Megastigma-6,7-dien-3,5,9-triol) | β-Damascenone progenitors tandfonline.comwikipedia.org |
| Propargyl Compounds | Propargylic Alcohol | α-Allenol | General pathway for many allenols acs.orgnih.gov |
| Fatty Acids | Linolenic Acid | C9 Alcohols/Aldehydes | Violet leaf and cucumber volatiles perfumerflavorist.com |
This compound as a Potential Substrate in In Vitro Enzymatic Biotransformations
The chemical structure of this compound, featuring a secondary alcohol and a reactive allene group, makes it a plausible substrate for various enzymatic transformations. While direct studies on this specific compound are not prominent, research on analogous allenic alcohols demonstrates significant potential for biocatalytic applications. acs.orgaalto.fimdpi.com
One of the most explored areas is the enzyme-catalyzed kinetic resolution of racemic allenic alcohols. acs.org Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for the enantioselective acylation of allenic alcohols or the hydrolysis of their corresponding esters. researchgate.netchemrxiv.orgnih.govencyclopedia.pub This process allows for the separation of racemic mixtures to yield enantiopure allenols, which are valuable chiral building blocks in synthesis. researchgate.netacs.org Given that this compound is a chiral secondary alcohol, it is an ideal candidate for such a resolution.
Furthermore, the allene moiety itself is susceptible to enzymatic modification. Haloperoxidases, such as chloroperoxidase from Caldariomyces fumago, have been shown to catalyze the oxidative halocyclization of allenic alcohols. rsc.org This reaction proceeds under mild, aqueous conditions, where the enzyme generates a reactive halonium species that triggers a 5- or 6-endo-trig cyclization, yielding functionalized furan (B31954) and pyran heterocycles. aalto.firsc.org This transformation offers a biocatalytic route to complex oxygenated heterocycles from simple allenic precursors. aalto.fi
Additionally, alcohol dehydrogenases (ADHs) and oxidases represent a class of enzymes capable of oxidizing secondary alcohols to their corresponding ketones. mdpi.com Such a biotransformation could convert this compound into nona-4,5-dien-2-one.
Table 2: Potential In Vitro Enzymatic Biotransformations of this compound
| Enzyme Class | Transformation | Potential Product(s) | Significance |
|---|---|---|---|
| Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Enantiopure (R)- or (S)-Nona-4,5-dien-2-ol and its acetate (B1210297) | Access to enantiomerically pure chiral building blocks acs.orgresearchgate.net |
| Haloperoxidase | Oxidative Halocyclization | Halogenated Dihydrofuran/Pyran Derivatives | Synthesis of complex O-heterocycles aalto.firsc.org |
| Alcohol Dehydrogenase (ADH) | Oxidation | Nona-4,5-dien-2-one | Conversion to corresponding ketone mdpi.com |
Design of Analogs Based on this compound as Probes for Biochemical Pathways
The unique reactivity of the allene functional group makes it a valuable component in the design of mechanism-based enzyme inhibitors, also known as "suicide substrates." nih.govresearchgate.net These molecules are designed to be chemically inert until they are catalytically converted into a highly reactive species by the target enzyme itself. This reactive intermediate, often an electrophilic allene, then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. nih.govcsic.es
This strategy can be applied to the design of analogs based on the this compound scaffold to create probes for specific biochemical pathways, particularly those involving dehydrogenases or other enzymes that act on secondary alcohols. scispace.com For example, an analog could be synthesized where the allene is replaced by a propargyl group (a terminal alkyne). An alcohol dehydrogenase could potentially bind this propargyl alcohol analog and initiate an oxidative process. This enzymatic action could trigger a rearrangement to a reactive allenic species directly within the active site, which would then inactivate the enzyme. csic.es This "Trojan horse" approach allows for high specificity, as the inhibitor is only activated by the target enzyme. csic.es
Such probes are powerful tools in chemical biology for identifying and characterizing enzyme function and for mapping metabolic pathways. ucla.eduicm.edu.pl The design of these inhibitors often involves creating unreactive analogs of known substrates that, upon enzymatic action, generate a reactive allene. nih.govscilit.com
Table 3: Conceptual Design of a Mechanism-Based Inhibitor from a this compound Analog
| Design Step | Molecular Structure/Concept | Rationale |
|---|---|---|
| 1. Scaffold Selection | Nona-2-ol backbone | The hydroxyl group and alkyl chain mimic a natural substrate, providing binding affinity for a target enzyme (e.g., an alcohol dehydrogenase). |
| 2. "Warhead" Introduction | Replacement of the allene with a propargyl (alkyne) group | The propargyl group is relatively stable but can be enzymatically converted into a reactive allene. |
| 3. Enzymatic Activation | Enzyme-catalyzed oxidation of the propargyl alcohol | The target enzyme performs its normal catalytic function, initiating the transformation. |
| 4. Inactivation | Formation of a reactive allene within the active site, followed by covalent bonding to an enzyme residue | The newly formed, highly electrophilic allene irreversibly alkylates a nearby nucleophile in the active site, causing suicide inhibition. nih.govcsic.es |
Structural Motif Analysis of this compound Within Complex Natural Products
A prime example is the family of megastigmane-derived natural products. scielo.brscielo.br The C13 compound known as grasshopper ketone, or (3S, 5S, 8R)-3,5-dihydroxy-megastigma-6,7-dien-9-one, contains a distinct allenic alcohol substructure. scielo.br This compound and its direct biogenetic precursor, the allenic triol megastigma-6,7-dien-3,5,9-triol, are central intermediates in the formation of various aroma compounds in plants. tandfonline.com In these molecules, the allenic alcohol moiety is part of a larger, functionalized cyclohexene (B86901) ring system. The axial chirality of the allene and the stereochemistry of the alcohol group are critical components of the molecule's three-dimensional structure, which is essential for its subsequent enzymatic transformations and biological activity.
The presence of the allenic alcohol motif imparts specific chemical reactivity, making it a focal point for rearrangement and degradation reactions that lead to a diverse array of other natural products. wikipedia.org This demonstrates that the inclusion of an allenic alcohol, such as the one found in this compound, within a larger molecular framework serves as a strategic element for generating structural and functional diversity in nature.
Table 4: Example of an Allenic Alcohol Motif in a Complex Natural Product
| Natural Product / Intermediate | Molecular Formula | Structural Context of Allenic Alcohol Motif |
|---|---|---|
| Megastigma-6,7-dien-3,5,9-triol | C₁₃H₂₂O₃ | The allenic alcohol is part of a C13 terpenoid-like structure derived from carotenoid degradation. It features multiple stereocenters and serves as a key biosynthetic intermediate. tandfonline.com |
| Grasshopper Ketone | C₁₃H₂₀O₃ | A derivative of the allenic triol, where one alcohol has been oxidized to a ketone. The allenic alcohol moiety remains a key structural feature. scielo.br |
Emerging Research Directions and Future Prospects for Nona 4,5 Dien 2 Ol Studies
Development of Novel Catalytic Systems for Highly Selective Transformations of Nona-4,5-dien-2-ol
The development of new catalytic systems is paramount for unlocking the full synthetic potential of this compound. The presence of both an allene (B1206475) and a secondary alcohol functionality offers multiple sites for reaction, making selectivity a key challenge. Research in the broader field of allene chemistry has demonstrated the efficacy of various transition metal catalysts, particularly palladium and copper, in promoting selective transformations. acs.orgnih.gov
Palladium(II) catalysts have been shown to be effective in a variety of oxidative transformations of allenes. acs.org These reactions often proceed through the formation of a vinylpalladium(II) intermediate, which can then undergo a range of subsequent reactions, including carbocyclization, arylation, and carbonylation. acs.org For a molecule like this compound, this could enable the synthesis of complex cyclic structures. The hydroxyl group can act as a directing group, influencing the regioselectivity of the initial C-H activation or nucleopalladation step. Future research will likely focus on developing chiral palladium catalysts to achieve enantioselective transformations, a crucial aspect for the synthesis of biologically active molecules.
Copper catalysts, often in conjunction with other metals like zinc, have been instrumental in the synthesis of chiral allenols from propargylic alcohols and aldehydes. organic-chemistry.org These systems could be adapted for the stereoselective modification of this compound. For instance, copper-catalyzed reactions could be employed for the introduction of new functional groups at the allene moiety. A significant area of development is the use of heterogeneous copper catalysts, which offer the advantage of easier separation and recycling, contributing to more sustainable synthetic processes. nih.govivl.se
Beyond metal-based systems, organocatalysis presents a promising avenue for the transformation of allenic alcohols. While less explored for this specific substrate class, the principles of organocatalysis could be applied to develop metal-free, enantioselective reactions for this compound.
Table 1: Potential Catalytic Systems for Transformations of Allenic Alcohols like this compound (Based on data from analogous systems)
| Catalyst System | Transformation Type | Potential Outcome for this compound | Selectivity Control | Reference(s) |
| Pd(OAc)₂ / Oxidant | Oxidative Carbocyclization | Formation of functionalized cyclohexene (B86901) derivatives | Regio- and diastereoselectivity | acs.org |
| [Rh(C₂H₄)₂Cl]₂ / Ligand | [4+1] Cyclization | Formation of fused/bridged bicyclic structures | Regioselectivity | mdpi.com |
| CuBr / ZnI₂ / Chiral Ligand | Asymmetric Allenylation | Enantioselective addition to the allene | Enantioselectivity | organic-chemistry.org |
| Cellulose-supported Cu(I/II) | Cross-coupling with Grignard reagents | Synthesis of diverse substituted allenes | High enantiospecificity | nih.govivl.se |
| Tertiary Amines (e.g., NEt₃) | Metal-free allene synthesis (from enones) | Could be adapted for derivatization | Avoids metal contamination | organic-chemistry.org |
Exploration of this compound Applications in Materials Science (e.g., Polymer Chemistry, Functional Materials)
The unique structure of this compound, featuring polymerizable double bonds and a reactive hydroxyl group, makes it an intriguing candidate for applications in materials science. Allenes, in general, have been investigated as monomers in various polymerization reactions. jst.go.jptandfonline.com
One of the most promising areas is the use of cyclic allenes in Ring-Opening Metathesis Polymerization (ROMP) to produce poly(allenamer)s. acs.org While this compound is an acyclic diene, its terminal double bond could potentially participate in acyclic diene metathesis (ADMET) polymerization. The presence of the hydroxyl group could influence the polymerization process and would be incorporated into the resulting polymer, offering a site for post-polymerization modification. This could lead to the development of functional polymers with tailored properties, such as hydrophilicity, and potential for cross-linking.
The reactivity of the allene moiety itself can be harnessed for polymerization. Radical, cationic, and zwitterionic polymerization of allene derivatives have been reported, leading to polymers with reactive carbon-carbon double bonds in the backbone. jst.go.jp The specific substitution pattern of this compound will influence its polymerization behavior and the properties of the resulting polymer.
Furthermore, the ability to synthesize functional materials from this compound extends to the creation of polymer-bound allenes. scholaris.ca By attaching the alcohol to a solid support, the allene functionality can be used in subsequent reactions to build complex molecules, with the advantage of simplified purification. The development of advanced polymers with exceptional mechanical, thermal, and chemical properties is an ongoing goal in materials science, and monomers with unique functionalities like this compound could contribute to this field. numberanalytics.com
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry Involving this compound
The complexity of reactions involving multifunctional molecules like this compound makes predicting reaction outcomes challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge. rsc.orgacs.orgnih.govnips.cc
For this compound, ML models could be trained to predict the regioselectivity and stereoselectivity of catalytic reactions. By inputting data on various catalysts, ligands, solvents, and temperatures, a neural network could learn the complex, non-linear relationships that govern the reaction outcome. rsc.org This predictive capability would significantly accelerate the discovery of optimal reaction conditions, reducing the need for extensive experimental screening. For example, an ML model could predict whether a given set of conditions would favor a 1,1- or 1,2-difluorination of an alkene, a concept that could be extended to the functionalization of the allene in this compound. rsc.org
Another application of AI is in the prediction of reaction yields. oup.com By simulating electronic and vibrational parameters of catalysts and correlating them with experimental yields, a predictive model can be built. This would be invaluable for optimizing the synthesis and transformation of this compound.
Furthermore, AI can assist in elucidating reaction mechanisms. By analyzing large datasets of known reactions, an AI system can identify patterns and propose plausible mechanistic steps. nips.cc For a molecule with multiple potential reaction pathways like this compound, this could provide crucial insights for controlling the reaction towards a desired product.
Table 2: Potential Machine Learning Applications in this compound Chemistry
| ML/AI Application | Input Data | Predicted Output | Potential Impact | Reference(s) |
| Selectivity Prediction | Catalyst, ligand, substrate features, reaction conditions | Regio- and stereoisomeric product distribution | Rational catalyst and condition selection | rsc.org |
| Reaction Yield Prediction | Simulated catalyst parameters, substrate properties | Quantitative reaction yield | Optimization of synthetic efficiency | oup.com |
| Reaction Type Classification | Molecular fingerprints of reactants and reagents | Probability of different reaction types | Rapid screening of potential reactions | acs.orgnih.gov |
| Mechanistic Elucidation | Database of known mechanistic steps | Ranking of plausible reaction pathways | Deeper understanding and control of reactivity | nips.cc |
Sustainable and Scalable Synthesis of this compound for Industrial Academic Applications
For this compound to be widely utilized in research and industry, the development of sustainable and scalable synthetic routes is essential. Traditional methods for allene synthesis often rely on stoichiometric metal reagents, which can be costly and generate significant waste. organic-chemistry.org
Recent advances in catalysis offer promising alternatives. The use of heterogeneous catalysts, such as cellulose-supported copper, provides a more sustainable approach to allene synthesis through cross-coupling reactions. nih.govivl.se These catalysts can be easily recovered and reused, minimizing waste and catalyst leaching into the product.
Metal-free synthesis is another key direction for sustainability. One-pot methods for synthesizing substituted allenes from enones using tertiary amines as promoters have been developed. organic-chemistry.org These protocols avoid the use of any metallic reagents or catalysts, offering a greener alternative. Adapting such methods for the large-scale production of this compound would be a significant step forward.
Photoredox catalysis is also emerging as a powerful tool for sustainable synthesis. A nickel-catalyzed photoredox strategy for the reduction of propargyl electrophiles to allenes has been reported, using light as the energy source and an amine as the hydrogen source. rsc.org This approach eliminates the need for traditional, often hazardous, hydride reagents.
Unexplored Reactivity Manifolds and Mechanistic Challenges in the Chemistry of this compound
The unique combination of functional groups in this compound presents a rich landscape of unexplored reactivity. The interplay between the allene and the alcohol can lead to novel chemical transformations. Allenols can be viewed as π-activated alcohols, with the hydroxyl group acting as a leaving group in various rearrangements and substitutions. csic.esacs.org
One area of interest is the cycloaddition chemistry of this compound. Allenes are known to participate in a wide range of metal-catalyzed cycloadditions, including [2+2], [3+2], and [4+2] reactions, to form diverse carbocyclic and heterocyclic structures. mdpi.com The presence of the hydroxyl group could influence the course of these reactions, potentially leading to novel scaffolds.
The radical chemistry of allenes is another area ripe for exploration. The addition of radicals to allenes is less predictable than to simple alkenes or alkynes, offering opportunities for discovering new reactivity patterns. nih.gov For this compound, radical additions could be initiated at various positions, and the subsequent reactions of the resulting radical intermediates could lead to a variety of products.
Mechanistic challenges abound in the chemistry of this compound. Understanding the precise role of the hydroxyl group in directing catalytic reactions is a key question. Does it act as a coordinating group, a proton shuttle, or simply an electronic influencer? Elucidating the mechanisms of novel transformations will require a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. For example, the reaction of allenols with benzenesulfinate (B1229208) under copper-silver catalysis has been proposed to proceed through a radical mechanism involving an initial oxycupration. csic.es Similar detailed mechanistic studies will be crucial for understanding and controlling the reactivity of this compound.
The potential for chirality transfer is another fascinating aspect. The axial chirality of a substituted allene can be transferred to a new stereocenter during a reaction. csic.esacs.org Exploring reactions where the stereochemistry of the alcohol at C2 influences the stereochemical outcome of a reaction at the allene would be a significant advance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
